molecular formula C9H8ClN B1354751 4-chloro-N-prop-2-ynylaniline CAS No. 22774-67-0

4-chloro-N-prop-2-ynylaniline

Cat. No. B1354751
CAS RN: 22774-67-0
M. Wt: 165.62 g/mol
InChI Key: AKXROHITHHNQMM-UHFFFAOYSA-N
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Description

4-Chloro-N-prop-2-ynylaniline (CPYA) is an organic compound that belongs to the family of substituted anilines. It has a molecular formula of C9H8ClN and a molecular weight of 165.62 g/mol .


Molecular Structure Analysis

The molecular structure of 4-chloro-N-prop-2-ynylaniline consists of a benzene ring substituted with a chlorine atom and a prop-2-ynylaniline group .

Scientific Research Applications

1. Synthesis and Chemical Reactions

  • Photoheterolysis for Synthesis of Aryl- and Alkylanilines: Irradiation of 4-chloro-N,N-dimethylaniline in various conditions can lead to the formation of heterolytic dehalogenation products such as β-chloroalkylanilines and stilbenes, depending on the alkene structure. This process is a part of the smooth synthesis of aryl- and alkylanilines (Fagnoni, Mella, & Albini, 1999).
  • Acid-Catalyzed Rearrangements: N-propargylanilines, including derivatives of 4-chloro-N-prop-2-ynylaniline, undergo acid-catalyzed rearrangements, leading to various rearranged aniline products, offering potential in synthetic chemistry (Barmettler & Hansen, 1990).

2. Biological and Pharmaceutical Applications

  • DNA Damage Evaluation: Studies using derivatives of 4-chloro-N-prop-2-ynylaniline, such as 4-chloro-N-methylaniline, have been conducted to evaluate DNA damage in bone marrow cells, which is crucial for understanding the genotoxic potential of these compounds (Przybojewska, 1997).
  • Molecular Docking and Experimental Analysis: Derivatives of 4-chloro-N-prop-2-ynylaniline have been used in the treatment of hypertension, acting as potential receptor agonists. Molecular docking and experimental analyses of these derivatives help in understanding their role in pharmacology and medicinal chemistry (Aayisha et al., 2019).

3. Environmental and Industrial Applications

  • Anaerobic Degradation of Chloroanilines: Bacterial strains capable of degrading chloroanilines, including derivatives of 4-chloro-N-prop-2-ynylaniline, have been isolated and characterized. These findings are significant for bioremediation efforts to reduce environmental pollution caused by these compounds (Duc, 2019).
  • Characterization of Degradation in Seaside Sediment: Research on the degradation of chloroanilines, including 4-chloro-N-prop-2-ynylaniline derivatives, in seaside sediment has provided insights into the environmental impact and potential remediation strategies for these compounds (Kang & Kim, 2007).

Safety and Hazards

The safety data sheet for a related compound, 4-Chloroaniline, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, may cause cancer, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-chloro-N-prop-2-ynylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXROHITHHNQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442667
Record name 4-chloro-N-prop-2-ynylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22774-67-0
Record name 4-Chloro-N-2-propyn-1-ylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22774-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-N-prop-2-ynylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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